An In-depth Technical Guide to 3-Methylpicolinimidamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-Methylpicolinimidamide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Methylpicolinimidamide, a functional derivative of the picolinamide scaffold, represents a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. The strategic incorporation of an imidamide functional group in place of the more common amide offers a nuanced approach to modulating the physicochemical and pharmacological properties of bioactive molecules. This guide provides a comprehensive technical overview of 3-Methylpicolinimidamide, consolidating available data and presenting scientifically grounded predictions regarding its chemical properties, synthesis, and potential biological relevance. As a Senior Application Scientist, the insights herein are curated to empower researchers in their exploration of this and related compounds, fostering innovation in the development of novel therapeutics.
Molecular Structure and Chemical Identity
3-Methylpicolinimidamide, systematically named 3-methylpyridine-2-carboximidamide, is a pyridine derivative characterized by a methyl group at the 3-position and an imidamide (carboximidamide) group at the 2-position of the pyridine ring. The imidamide functional group, with the structure -C(=NH)NH2, is a key feature that distinguishes it from its amide analog, 3-methylpicolinamide. The hydrochloride salt is a common form in which this compound is supplied for research purposes.
dot graph 3_Methylpicolinimidamide_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Define nodes for atoms N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,0.75!", fontcolor="#202124"]; C3 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C6 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C_Me [label="CH₃", pos="-2.6,-1.5!", fontcolor="#202124"]; C_imid [label="C", pos="2.6,1.5!", fontcolor="#202124"]; N_imine [label="NH", pos="3.9,0.75!", fontcolor="#202124"]; N_amine [label="NH₂", pos="3.9,2.25!", fontcolor="#202124"];
// Define edges for bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C_Me; C6 -- C_imid; C_imid -- N_imine [style=double]; C_imid -- N_amine; }
Caption: Chemical structure of 3-Methylpicolinimidamide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClN₃ | [1][2] |
| Molecular Weight | 171.63 g/mol | [3] |
| CAS Number | 125903-77-7 | [1][2][3][4][5] |
| IUPAC Name | 3-methylpyridine-2-carboximidamide;hydrochloride |
Synthesis of 3-Methylpicolinimidamide
While a specific, detailed synthesis protocol for 3-Methylpicolinimidamide is not extensively documented in publicly available literature, a highly plausible and established method is the Pinner reaction . This reaction is a classic method for converting nitriles into imidates, which can then be readily converted to the corresponding imidamide.[2][5][6] The likely precursor for this synthesis is 3-methylpicolinonitrile.
Proposed Synthetic Pathway: Pinner Reaction
The synthesis of 3-Methylpicolinimidamide hydrochloride can be envisioned in two primary steps starting from 3-methylpicolinonitrile:
-
Formation of the Imidate Hydrochloride (Pinner Salt): 3-Methylpicolinonitrile is reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas. This reaction forms the ethyl imidate hydrochloride, also known as a Pinner salt.[5]
-
Ammonolysis of the Imidate: The isolated Pinner salt is then treated with ammonia to displace the ethoxy group, yielding the final product, 3-Methylpicolinimidamide, which is isolated as its hydrochloride salt.
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Start [label="3-Methylpicolinonitrile", fillcolor="#FBBC05"]; Step1 [label="Formation of Imidate HCl (Pinner Salt)"]; Reagent1 [label="Ethanol (anhydrous)\nAnhydrous HCl gas", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Ethyl 3-methylpicolinimidate HCl"]; Step2 [label="Ammonolysis"]; Reagent2 [label="Ammonia", shape=ellipse, fillcolor="#FFFFFF"]; End [label="3-Methylpicolinimidamide HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1; Reagent1 -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Reagent2 -> Step2; Step2 -> End; }
Caption: Proposed workflow for the synthesis of 3-Methylpicolinimidamide HCl.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the principles of the Pinner reaction.[5][6] Optimization would be required for specific application.
Step 1: Synthesis of Ethyl 3-methylpicolinimidate hydrochloride
-
Dissolve 3-methylpicolinonitrile in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution.
-
Add a stoichiometric amount of anhydrous ethanol to the reaction mixture.
-
Continue stirring at low temperature, allowing the Pinner salt to precipitate.
-
Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum.
Step 2: Synthesis of 3-Methylpicolinimidamide hydrochloride
-
Suspend the dried ethyl 3-methylpicolinimidate hydrochloride in a suitable solvent (e.g., ethanol).
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension or add a solution of ammonia in ethanol.
-
Allow the reaction to proceed, monitoring for the consumption of the starting material.
-
Upon completion, the product, 3-Methylpicolinimidamide hydrochloride, can be isolated by filtration or by removal of the solvent under reduced pressure, followed by purification if necessary.
Predicted Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons of the imidamide group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the imidamide group and the electron-donating nature of the methyl group. The NH and NH₂ protons of the imidamide group are expected to be broad and their chemical shifts may be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the pyridine ring carbons, the methyl carbon, and the carbon of the imidamide group. The imidamide carbon is expected to have a characteristic chemical shift in the range of 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylpicolinimidamide would be characterized by the following key absorptions:
-
N-H Stretching: Broad absorptions in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the NH and NH₂ groups.
-
C=N Stretching: A strong absorption band around 1640-1680 cm⁻¹ due to the C=N double bond stretching of the imidamide group.
-
C-H Stretching: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.[7]
-
Pyridine Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the pyridine ring.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base (C₇H₉N₃) would be expected at m/z 135. Common fragmentation patterns would likely involve the loss of small neutral molecules such as ammonia (NH₃) or hydrogen cyanide (HCN), as well as fragmentation of the pyridine ring.[8][9]
Potential Biological Activity and Applications in Drug Discovery
While there is a lack of direct biological data for 3-Methylpicolinimidamide, its structural relationship to picolinamides and the nature of the imidamide group allow for informed speculation on its potential applications.
Imidamide as an Amide Bioisostere
In medicinal chemistry, the replacement of an amide bond with a bioisostere is a common strategy to improve a drug candidate's pharmacokinetic properties, such as metabolic stability and bioavailability.[1][3][4][10][11] The imidamide group can act as a bioisostere of the amide group, offering a different profile of hydrogen bonding capabilities and basicity. This substitution can lead to altered interactions with biological targets and improved drug-like properties.
Inferred Biological Activities
Picolinamide and its derivatives have been investigated for a wide range of biological activities, including:
-
Antitumor Activity: Several studies have reported the synthesis and evaluation of picolinamide derivatives as potential antitumor agents.[12][13][14]
-
Enzyme Inhibition: Picolinamide-based compounds have been explored as inhibitors of various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases.[15]
-
Antimicrobial and Other Activities: Derivatives of nicotinic acid (a related pyridine carboxylic acid) have shown antimicrobial properties.[16] Additionally, picolinohydrazonamide derivatives have been studied for their antibacterial and antifungal activities.[17]
Given these precedents, it is plausible that 3-Methylpicolinimidamide could serve as a scaffold for the development of novel therapeutic agents in oncology, metabolic diseases, or infectious diseases. The methyl group at the 3-position can influence the molecule's conformation and interaction with target proteins, potentially leading to unique activity profiles compared to unsubstituted picolinimidamide.
dot graph Potential_Applications { rankdir=TB; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10, color="#EA4335"];
Core [label="3-Methylpicolinimidamide Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application1 [label="Antitumor Agents"]; Application2 [label="Enzyme Inhibitors\n(e.g., for Metabolic Diseases)"]; Application3 [label="Antimicrobial Agents"];
Core -> Application1 [label="Bioisosteric replacement of picolinamides"]; Core -> Application2 [label="Modulation of target binding"]; Core -> Application3 [label="Exploration of novel chemical space"]; }
Caption: Potential therapeutic applications of the 3-Methylpicolinimidamide scaffold.
Conclusion and Future Directions
3-Methylpicolinimidamide is a compound with significant untapped potential. While direct experimental data is currently limited, its chemical structure and the established principles of medicinal chemistry suggest that it is a valuable building block for the synthesis of novel bioactive molecules. The probable synthetic route via the Pinner reaction provides a clear path for its preparation in the laboratory. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its spectroscopic properties, and a systematic evaluation of its biological activities across various therapeutic areas. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
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